2-oxo-N-(oxolan-2-ylmethyl)-2-(2-phenylindolizin-3-yl)acetamide
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Overview
Description
2-oxo-N-(oxolan-2-ylmethyl)-2-(2-phenylindolizin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an oxo group, an oxolan-2-ylmethyl group, and a phenylindolizin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(oxolan-2-ylmethyl)-2-(2-phenylindolizin-3-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the oxolan-2-ylmethyl group: This can be achieved by reacting oxirane with a suitable nucleophile.
Introduction of the phenylindolizin-3-yl group: This step might involve the cyclization of a precursor molecule containing a phenyl group and an appropriate leaving group.
Formation of the acetamide group: This can be done by reacting an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(oxolan-2-ylmethyl)-2-(2-phenylindolizin-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-oxo-N-(oxolan-2-ylmethyl)-2-(2-phenylindolizin-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor signaling pathways.
Pathways involved: Could include pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-(oxolan-2-ylmethyl)-2-(2-phenylindolizin-3-yl)acetamide: can be compared with other acetamides or indolizine derivatives.
Similar compounds: N-(2-phenylindolizin-3-yl)acetamide, 2-oxo-N-(oxolan-2-ylmethyl)acetamide.
Uniqueness
Unique structural features: The combination of the oxo group, oxolan-2-ylmethyl group, and phenylindolizin-3-yl group.
Distinct properties: Potentially unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-oxo-N-(oxolan-2-ylmethyl)-2-(2-phenylindolizin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-20(21(25)22-14-17-10-6-12-26-17)19-18(15-7-2-1-3-8-15)13-16-9-4-5-11-23(16)19/h1-5,7-9,11,13,17H,6,10,12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXXVFSJWCDIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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